molecular formula C20H34N6O2 B607784 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one CAS No. 1207629-49-9

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one

Cat. No. B607784
CAS RN: 1207629-49-9
M. Wt: 390.532
InChI Key: LFMPVTVPXHNXOT-HNNXBMFYSA-N
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Description

This compound, also known as GSK2245035 , has a molecular formula of C20H34N6O2 . It has an average mass of 390.523 Da and a monoisotopic mass of 390.274323 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 109.7±0.3 cm3 . It has 8 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds . Its ACD/LogP is 3.37 . It has a polar surface area of 97 Å2 and a molar volume of 341.9±3.0 cm3 .

Scientific Research Applications

Asthma Treatment

GSK2245035 has been studied for its effects on allergen-induced asthmatic responses . The compound was administered intranasally at a dose of 20 nanograms weekly for a period of 8 weeks. The study aimed to assess whether Toll-like receptor 7 (TLR7)-mediated pharmacology with GSK2245035 could lead to reduced allergic reactivity in the lower airways in subjects with mild allergic asthma .

Immunomodulation

GSK2245035 is a potent inducer of IFNα and modulates the Th2 response to allergens in vitro . It has been shown to reduce levels of Th2 cytokines released in allergen-driven atopic PBMC cultures and enhance IL10 and IFNγ production .

Allergic Airways Disease

GSK2245035 is a novel small molecule TLR7 agonist in development as an immunomodulatory, intranasal treatment for allergic airways disease . The aim is to reduce Th2 and enhance Th1/Treg responses to aeroallergens via the local induction of type1 interferons (IFN) .

Potency and Selectivity

GSK2245035 has shown comparable IFNα potency and IFNα/TNFα selectivity in Cynomolgus monkey and human blood cultures . This suggests that the compound could have similar effects across different species.

Biomarker Identification

In studies conducted on Cynomolgus monkeys, intranasal delivery of GSK2245035 enabled the identification of a panel of IFN stimulated gene expression (ISG) and systemic biomarkers of target engagement . This aids in the selection of starting dose in clinical studies .

Clinical Trials

GSK2245035 has undergone clinical trials for its safety, pharmacodynamics, and effect on the allergen-induced asthmatic response in subjects with mild allergic asthma . The trials were randomized, double-blind, placebo-controlled, and parallel group, with an 8-week treatment period .

Mechanism of Action

The compound is a highly potent and selective intranasal Toll-Like Receptor 7 Agonist . It has been explored for the treatment of asthma . In human cell cultures, it resulted in suppression of Th2 cytokine responses to allergens .

properties

IUPAC Name

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPVTVPXHNXOT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-Purin-8-one, 6-amino-7,9-dihydro-2-((1S)-1-methylbutoxy)-9-(5-(1-piperidinyl)pentyl)-

CAS RN

1207629-49-9
Record name GSK-2245035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK2245035
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GSK-2245035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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